N-(4-Formylphenyl)-3-methylbutanamide
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Overview
Description
N-(4-Formylphenyl)-3-methylbutanamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-3-methylbutanamide typically involves the reaction of 4-formylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl-3-methylbutanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-Formylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl-N-phenylcarbamate: Similar structure with a carbamate moiety instead of the butanamide group.
4-Formylphenylboronic acid: Contains a boronic acid group instead of the butanamide group.
N-ethyl-2-(4-formylphenyl)acetamide: Similar structure with an ethyl group and acetamide moiety.
Uniqueness
N-(4-Formylphenyl)-3-methylbutanamide is unique due to its specific combination of a formyl group and a 3-methylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(4-formylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-12(15)13-11-5-3-10(8-14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
UTRVXTCNRIAFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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